![molecular formula C26H28N4O2 B2754764 N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-(2-ethylphenyl)ethanediamide CAS No. 903324-37-8](/img/structure/B2754764.png)
N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-(2-ethylphenyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-(2-ethylphenyl)ethanediamide is a useful research compound. Its molecular formula is C26H28N4O2 and its molecular weight is 428.536. The purity is usually 95%.
BenchChem offers high-quality N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-(2-ethylphenyl)ethanediamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-(2-ethylphenyl)ethanediamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Tetrahydroisoquinolinones : A study detailed the synthesis of new tetrahydroisoquinolinones incorporating known pharmacologically interesting fragments and various pharmacophoric substituents. This research highlights the versatility of tetrahydroisoquinoline derivatives in drug development and their synthesis under diastereoselective conditions (Kandinska et al., 2006).
- Pyridine and Fused Pyridine Derivatives : Another research effort focused on the synthesis of a new series of pyridine and fused pyridine derivatives, demonstrating the chemical reactivity and potential for creating diverse molecular structures that could have various applications in pharmaceuticals and materials science (Al-Issa, 2012).
- Cadmium(II) Schiff Base Complexes : The targeted synthesis of cadmium(II) Schiff base complexes for corrosion inhibition on mild steel was studied, showing the application of pyridine derivatives in materials science and corrosion engineering (Das et al., 2017).
Biological and Material Applications
- Platelet Antiaggregating Activities : Research into 3,3-disubstituted 1-acyl-1-phenylthioureas, including tetrahydroisoquinoline derivatives, indicated potential for medical applications due to their platelet antiaggregating activities, among other biological effects (Ranise et al., 1991).
- Phosphorescent Iridium(III) Complexes : The development of facial homoleptic cyclometalated iridium(III) complexes, including those with pyridine derivatives, for use in organic light-emitting diodes (OLEDs), demonstrates the intersection of chemistry and electronic materials (Tsuboyama et al., 2003).
Mechanism of Action
Target of Action
The primary target of this compound is the Protein Arginine Methyltransferase 5 (PRMT5) . PRMT5 is an attractive drug target in the epigenetic field for the treatment of leukemia and lymphoma .
Mode of Action
The compound interacts with PRMT5, inhibiting its activity .
Biochemical Pathways
The inhibition of PRMT5 affects the methylation of arginine residues on histones, which can influence gene expression . This can have downstream effects on various cellular processes, including cell proliferation and differentiation .
Result of Action
The compound’s action results in pronounced anti-proliferative activity in cells . For example, it has been shown to have antitumor activity in a mouse xenograft model .
properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-3-ylethyl]-N'-(2-ethylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O2/c1-2-19-8-5-6-12-23(19)29-26(32)25(31)28-17-24(21-11-7-14-27-16-21)30-15-13-20-9-3-4-10-22(20)18-30/h3-12,14,16,24H,2,13,15,17-18H2,1H3,(H,28,31)(H,29,32) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGBDIIATUYOOJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CN=CC=C2)N3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.